molecular formula C21H20ClN7O3S B2624410 7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-48-1

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2624410
CAS RN: 1005307-48-1
M. Wt: 485.95
InChI Key: YEIGBQKDULGROC-UHFFFAOYSA-N
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Description

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H20ClN7O3S and its molecular weight is 485.95. The purity is usually 95%.
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Scientific Research Applications

Ultraviolet Photodetectors

The compound CsPbCl3 (also known as cesium lead chloride) has garnered significant attention in recent years due to its potential applications in ultraviolet (UV) photodetectors . CsPbCl3 films exhibit excellent UV sensitivity, making them promising candidates for detecting UV light in various applications, such as environmental monitoring, security systems, and medical diagnostics.

Oxindole Synthesis

Interestingly, this compound can serve as a versatile synthon for the synthesis of 3-chlorooxindoles. Researchers have developed an efficient method to directly convert indole-3-carboxaldehyde to 3-chlorooxindoles using a sustainable approach. The combination of NaCl and oxone in a CH3CN:H2O (1:1) system enables direct oxidative chlorination, leading to the formation of 3-chlorooxindoles . These 3-chlorooxindoles find applications in medicinal chemistry and organic synthesis.

properties

IUPAC Name

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O3S/c1-32-17-6-3-5-16(13-17)29-21-19(25-26-29)20(23-14-24-21)27-8-10-28(11-9-27)33(30,31)18-7-2-4-15(22)12-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIGBQKDULGROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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